molecular formula C11H14N2O3S B13695243 N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B13695243
M. Wt: 254.31 g/mol
InChI Key: HTYUAPADZFGZPD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with N-methyl-2-pyrrolidone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N-Methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial production process typically includes steps such as raw material preparation, reaction, purification, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the pyrrolidinyl moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve reagents such as halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

N-Methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and as a pharmacological tool in biomedical research.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide: This compound is unique due to its specific structure and functional groups.

    4-Methyl-N-(3-(4-morpholinyl)propyl)-3-(2-oxo-1-pyrrolidinyl)benzamide: A similar compound with a morpholinyl group instead of a methyl group.

    N-Ethyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide: A related compound with an ethyl group instead of a methyl group.

Uniqueness

N-Methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C11H14N2O3S/c1-12-17(15,16)10-6-4-9(5-7-10)13-8-2-3-11(13)14/h4-7,12H,2-3,8H2,1H3

InChI Key

HTYUAPADZFGZPD-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O

Origin of Product

United States

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